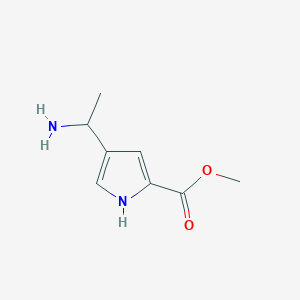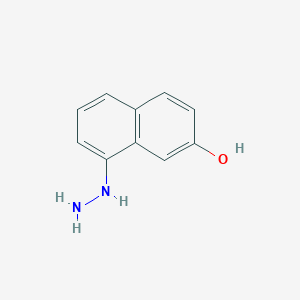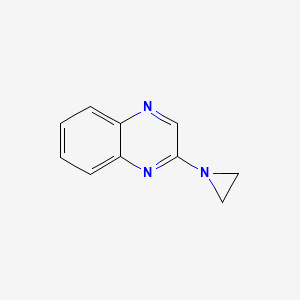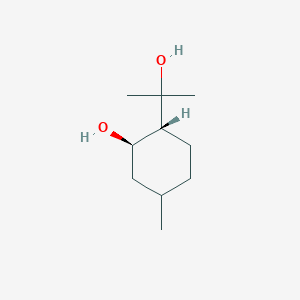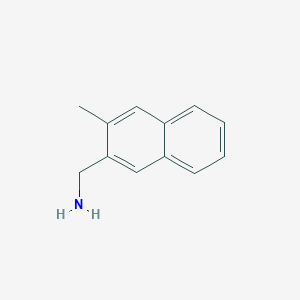
2-(Aminomethyl)-3-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-methylnaphthalene is an organic compound with a naphthalene backbone substituted with an aminomethyl group at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylnaphthalene typically involves the introduction of the aminomethyl group onto the naphthalene ring. One common method is the reductive amination of 3-methylnaphthalene using formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or reduce any oxidized forms back to the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-3-methylnaphthalene exerts its effects depends on its interactions with molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The naphthalene ring can participate in π-π stacking interactions, which are important in molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the methyl group at the third position, which may affect its reactivity and interactions.
3-Methylnaphthalene: Lacks the aminomethyl group, making it less reactive in certain types of chemical reactions.
2-(Aminomethyl)-1-methylnaphthalene: Similar structure but with the methyl group at a different position, which can influence its chemical properties.
Uniqueness
2-(Aminomethyl)-3-methylnaphthalene is unique due to the specific positioning of its substituents, which can significantly impact its chemical behavior and potential applications. The combination of the aminomethyl and methyl groups on the naphthalene ring provides a distinct set of properties that can be exploited in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(3-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8,13H2,1H3 |
Clave InChI |
SLVYJVOBYFLKKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)

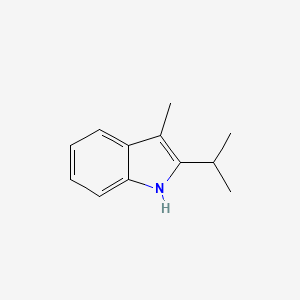

![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)


